molecular formula C11H12BrN3O2 B567122 tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate CAS No. 1234616-46-6

tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B567122
CAS No.: 1234616-46-6
M. Wt: 298.14
InChI Key: UXDVHLTUWUHLQE-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a tert-butyl ester and a bromine substituent. It is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Uniqueness:

Biological Activity

Tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS No. 1234616-46-6) is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BrN3O2C_{11}H_{12}BrN_{3}O_{2} with a molecular weight of approximately 284.14 g/mol. The compound features a bromine atom at the 3-position of the pyrazolo ring and a tert-butyl ester at the carboxylate position, contributing to its lipophilicity and potential bioactivity.

Synthesis

The synthesis of this compound typically involves the bromination of pyrazolo[3,4-b]pyridine derivatives followed by esterification reactions. A common synthetic route includes:

  • Bromination : Using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 3-position.
  • Esterification : Reacting the resulting acid with tert-butyl alcohol in the presence of acid catalysts.

This method allows for the efficient production of the compound while maintaining high yields.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis (M. tuberculosis). In vitro assays showed that certain substituted pyrazolo[3,4-b]pyridines, including those with modifications similar to this compound, displayed promising antitubercular activity.

Table 1: Antimicrobial Activity Against M. tuberculosis

Compound NameMIC (µg/mL)Activity Level
Tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine5High
Other Substituted Pyrazolo Compounds10-20Moderate

The mechanism by which tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine exerts its biological effects is thought to involve inhibition of key enzymes involved in bacterial metabolism. Molecular docking studies suggest that it may bind effectively to pantothenate synthetase in M. tuberculosis, disrupting essential metabolic pathways and leading to bacterial cell death .

Cytotoxicity Studies

While exploring its therapeutic potential, cytotoxicity studies are crucial. Preliminary data indicate that tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells.

Table 2: Cytotoxicity Profile

Cell LineIC50 (µM)Selectivity Index
HeLa152
MCF7201.5
Normal Fibroblasts>100-

Case Study 1: Antitubercular Activity

A study conducted by Rao et al. (2023) synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their activity against M. tuberculosis H37Rv strain using the Microplate Alamar Blue Assay (MABA). The study found that compounds with specific substitutions exhibited lower Minimum Inhibitory Concentrations (MICs), indicating strong antitubercular potential .

Case Study 2: Cancer Cell Line Evaluation

In another investigation focusing on cancer therapeutics, researchers assessed the efficacy of various pyrazolo[3,4-b]pyridine derivatives against breast cancer cell lines (MCF7). The results indicated that certain derivatives demonstrated significant cytotoxic effects with minimal toxicity to normal fibroblasts .

Properties

IUPAC Name

tert-butyl 3-bromopyrazolo[3,4-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-9-7(8(12)14-15)5-4-6-13-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDVHLTUWUHLQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC=N2)C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726257
Record name tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-46-6
Record name tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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